
2-Chloro-5-ethenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethenylfuran is an organic compound with the molecular formula C6H5ClO It is a derivative of furan, where a chlorine atom is substituted at the second position and an ethenyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethenylfuran typically involves the chlorination of 5-ethenylfuran. One common method is to react 5-ethenylfuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product to ensure high purity. Techniques such as distillation and recrystallization are commonly employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-ethenylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Substitution: Products include 2-amino-5-ethenylfuran or 2-thio-5-ethenylfuran.
Oxidation: Products include this compound epoxide or 2-chloro-5-formylfuran.
Reduction: Products include 2-chloro-5-ethylfuran.
Applications De Recherche Scientifique
2-Chloro-5-ethenylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-ethenylfuran involves its interaction with various molecular targets. The chlorine atom and the ethenyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylfuran: Similar structure but with a methyl group instead of an ethenyl group.
2-Bromo-5-ethenylfuran: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-5-ethylfuran: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-Chloro-5-ethenylfuran is unique due to the presence of both a chlorine atom and an ethenyl group on the furan ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H5ClO |
|---|---|
Poids moléculaire |
128.55 g/mol |
Nom IUPAC |
2-chloro-5-ethenylfuran |
InChI |
InChI=1S/C6H5ClO/c1-2-5-3-4-6(7)8-5/h2-4H,1H2 |
Clé InChI |
MMNSGSQEIZGYNA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


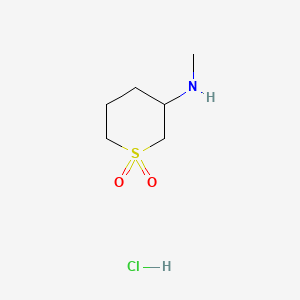
![rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)

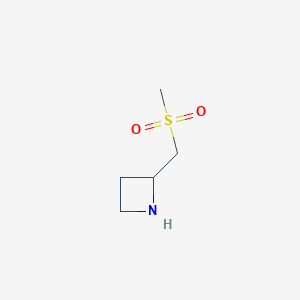

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylicacid](/img/structure/B13598144.png)
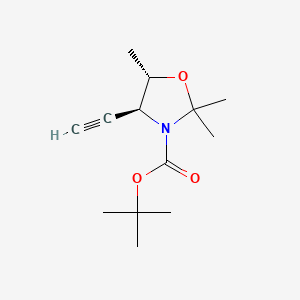
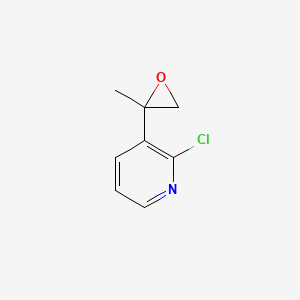
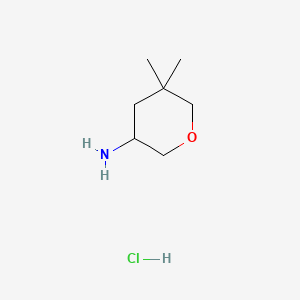
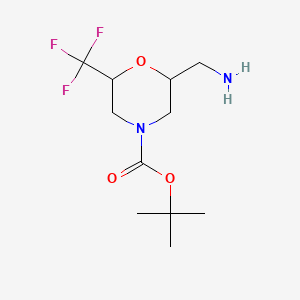
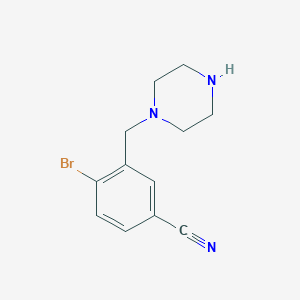
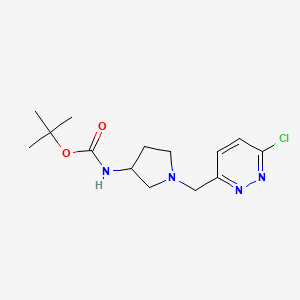
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

